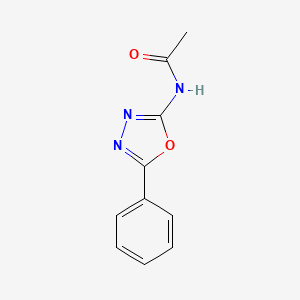

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZOBXSYWYNPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192401 | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-80-1 | |

| Record name | N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetamide and Its Derivatives

Precursor Synthesis and Reaction Pathway Design

The foundation of synthesizing N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide and its derivatives lies in the efficient construction of key precursors. The strategic design of reaction pathways focuses on the reliable formation of the 5-phenyl-1,3,4-oxadiazole core, which can then be further functionalized. Two principal intermediates, the 2-amino and 2-thiol derivatives of 5-phenyl-1,3,4-oxadiazole, serve as versatile starting points for subsequent chemical modifications.

Synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) and Thiol Intermediates

The synthesis of the 5-phenyl-1,3,4-oxadiazole-2-amine intermediate is often achieved through the oxidative cyclization of benzaldehyde (B42025) semicarbazone. researchgate.net One established method involves treating benzaldehyde semicarbazone with bromine and anhydrous sodium acetate (B1210297) in acetic acid. researchgate.net The reaction proceeds through an exothermic process, yielding the desired 2-amino-5-phenyl-1,3,4-oxadiazole after purification. researchgate.net Alternative strategies include iodine-mediated oxidative C-O bond formation, which facilitates the condensation of aldehydes with semicarbazide (B1199961) to form the 2-amino-substituted 1,3,4-oxadiazole (B1194373) ring. jchemrev.comnih.gov

The 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate is commonly prepared via a multi-step sequence starting from benzoic acid. researchgate.net The typical pathway involves:

Esterification: Benzoic acid is converted to its corresponding ester, such as ethyl benzoate, often by refluxing with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. researchgate.net

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form benzohydrazide (B10538). researchgate.netasianpubs.orgresearchgate.net

Cyclization: The benzohydrazide undergoes cyclization upon reaction with carbon disulfide in a basic medium, typically potassium hydroxide (B78521) in ethanol. asianpubs.orgjchemrev.com The mixture is refluxed until the evolution of hydrogen sulfide (B99878) ceases. Subsequent acidification of the reaction mixture precipitates the crude 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), which can be purified by recrystallization. jchemrev.commdpi.com This thiol exists in tautomeric equilibrium with its thione form. jchemrev.com

A summary of a typical synthesis for the thiol intermediate is presented below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzoic Acid | Ethanol, H₂SO₄, Reflux | Ethyl Benzoate |

| 2 | Ethyl Benzoate | Hydrazine Hydrate, Methanol, Stir | Benzohydrazide |

| 3 | Benzohydrazide | Carbon Disulfide, KOH, Ethanol, Reflux | 5-phenyl-1,3,4-oxadiazol-2-thiol |

Preparation of Chloroacetylated Oxadiazole Derivatives (e.g., 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide)

The introduction of a chloroacetyl group is a critical step for creating versatile intermediates capable of further elaboration. The target compound, 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, is synthesized by the acylation of 5-phenyl-1,3,4-oxadiazol-2-amine. This reaction typically involves treating the amine with chloroacetyl chloride or chloroacetic anhydride (B1165640) in an appropriate solvent, often in the presence of a base to neutralize the generated acid. chemicalbook.com

This chloroacetylated derivative serves as a key building block. The reactive C-Cl bond allows for nucleophilic substitution reactions, enabling the attachment of various molecular fragments and the construction of more complex derivatives. This strategy is widely employed in the synthesis of related heterocyclic compounds where a haloacetyl group acts as an electrophilic handle for linking different moieties. who.intdocumentsdelivered.com

Amidation Reactions and Linkage Formation

Amidation is a cornerstone reaction in the synthesis of the title compound and its derivatives, creating the defining acetamide (B32628) linkage. The direct amidation of 5-phenyl-1,3,4-oxadiazol-2-amine with an acetylating agent like acetyl chloride or acetic anhydride yields this compound.

More sophisticated amidation strategies are employed for creating diverse libraries of derivatives. A common approach involves using peptide coupling agents to facilitate the reaction between an amine and a carboxylic acid. For example, an aniline (B41778) derivative of a 1,3,4-oxadiazole can be reacted with various carboxylic acids using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov Similarly, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are effective for forming amide bonds in related heterocyclic systems. nih.gov

Another significant linkage formation involves the thiol precursor. The reaction of 5-phenyl-1,3,4-oxadiazol-2-thiol with various N-substituted 2-bromoacetamides or 2-chloroacetamides in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) yields a range of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. researchgate.netwho.intresearchgate.net This thioether linkage provides a flexible spacer and a robust connection point for appending substituted acetamide side chains. researchgate.net

Regioselective Functionalization and Derivatization

The derivatization of the this compound scaffold is achieved through regioselective functionalization, allowing for systematic modifications at specific positions to explore chemical space. Key areas for derivatization include the phenyl ring of the oxadiazole moiety and the acetamide group itself.

Substitutions on the Phenyl Ring of the Oxadiazole Moiety

Introducing substituents onto the phenyl ring at the C5 position of the oxadiazole is most efficiently accomplished by using appropriately substituted starting materials. The synthetic pathway, which begins with a benzoic acid derivative, allows for a wide array of functional groups to be incorporated into the final structure. nih.gov By starting with substituted benzoic acids (e.g., 4-methoxybenzoic acid, 4-chlorobenzoic acid, 4-nitrobenzoic acid), chemists can produce 1,3,4-oxadiazole cores bearing diverse substituents on the phenyl ring. nih.govnih.govnih.gov

This approach has been used to synthesize libraries of compounds with electron-donating or electron-withdrawing groups, which can significantly influence the molecule's properties. nih.govnih.gov For example, the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, which can be subsequently reduced to the corresponding anilines, demonstrates the utility of this strategy for creating functional handles on the phenyl ring for further reactions. nih.gov

The following table showcases examples of precursors used to generate substituted phenyl-oxadiazole moieties.

| Starting Carboxylic Acid | Corresponding 5-Aryl-1,3,4-oxadiazole Derivative |

| 4-Methoxybenzoic Acid nih.gov | 5-(4-methoxyphenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic Acid nih.gov | 5-(4-chlorophenyl)-1,3,4-oxadiazole |

| 4-Nitrobenzoic Acid nih.gov | 5-(4-nitrophenyl)-1,3,4-oxadiazole |

| Naphthoic Acid nih.gov | 5-(naphthyl)-1,3,4-oxadiazole |

Modifications of the Acetamide Nitrogen and Chain

Modifying the acetamide portion of the molecule allows for extensive structural diversification. Rather than altering the completed this compound molecule, a more common and versatile strategy is to build the desired acetamide side chain first and then attach it to the oxadiazole core.

The most prevalent method utilizes the 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate. This nucleophilic thiol is reacted with a panel of pre-synthesized, N-substituted 2-haloacetamides (e.g., 2-bromo-N-phenylacetamide, 2-bromo-N-(4-methylphenyl)acetamide). researchgate.netwho.int This modular approach enables the introduction of a wide variety of aryl, alkyl, and heterocyclic groups onto the acetamide nitrogen. researchgate.netbioline.org.br

The synthesis of these N-substituted 2-bromoacetamides is straightforward, typically involving the reaction of various primary or secondary amines with bromoacetyl bromide, often in a basic aqueous medium. who.intdocumentsdelivered.com

| Amine | Corresponding N-Substituted 2-Bromoacetamide (B1266107) | Resulting Oxadiazole Derivative (from reaction with thiol) |

| Aniline | 2-Bromo-N-phenylacetamide | 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide researchgate.net |

| 2-Methoxyaniline | 2-Bromo-N-(2-methoxyphenyl)acetamide who.int | 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide |

| 4-Methylaniline | 2-Bromo-N-(4-methylphenyl)acetamide who.int | 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide |

| Piperidine | 1-(2-Bromoacetyl)piperidine | 1-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine researchgate.net |

Alternative strategies include modifications of the 2-amino group on the oxadiazole ring with reagents other than acetylating agents. For example, reaction with isocyanates can lead to the formation of urea (B33335) derivatives, representing a significant alteration of the acetamide nitrogen functionality. nih.gov

Heterocyclic Ring Fusions and Hybrid Compound Synthesis

The fusion of the this compound scaffold with other heterocyclic rings like naphthofuran, benzimidazole (B57391), thiazolidinone, and pyrazole (B372694) has been a strategy to develop novel molecular architectures. These hybrid compounds are synthesized by creating linkages between the oxadiazole core and other heterocyclic moieties.

Naphthofuran Hybrids: Derivatives linking a naphthofuran ring to the 1,3,4-oxadiazole core have been synthesized. A general strategy involves preparing a key intermediate, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline. nih.gov This intermediate is then acylated using different carboxylic acids in the presence of coupling agents like HATU and N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). The reaction typically proceeds at room temperature for 3-5 hours. nih.gov The initial intermediate itself is formed by reacting naphthofuran-2-hydrazide with p-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl₃) at 80°C for 4 hours. nih.gov

Benzimidazole Hybrids: Hybrid molecules incorporating both benzimidazole and 1,3,4-oxadiazole rings have been developed. One common synthetic route starts with the preparation of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. This intermediate is then reacted with a suitable 1H-benzo[d]imidazole-2-thiol to yield the target compound. researchgate.net Another approach involves creating a thio-acetamide bridge. For instance, benzimidazole-based 1,3,4-oxadiazoles have been synthesized and linked via a thioacetamide (B46855) group to a phenyl or benzothiazolyl moiety. nih.gov

Thiazolidinone Hybrids: The synthesis of 1,3,4-oxadiazole-thiazolidinone hybrids often involves a multi-step process. In one method, a 2-amino-1,3,4-oxadiazole derivative is reacted with an appropriate aldehyde to form a Schiff base. mdpi.com This intermediate then undergoes cyclization with thioglycolic acid, using a catalytic amount of zinc chloride, to form the thiazolidin-4-one ring. mdpi.com Another reported method involves refluxing an acetohydrazide derivative with an aromatic acid in phosphorus oxychloride for 12-16 hours to form the 5-phenyl-1,3,4-oxadiazole core, which is subsequently linked to the thiazolidinone moiety. nih.gov

Pyrazole Hybrids: The synthesis of hybrid compounds containing pyrazole and 1,3,4-oxadiazole moieties often involves the cyclization of a carbohydrazide (B1668358) precursor. researchgate.net For example, 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide can be condensed with substituted quinoline-3-carbaldehydes. The resulting intermediate is then acetylated with acetic anhydride to form the 1,3,4-oxadiazole ring, creating a complex hybrid molecule. researchgate.net

Table 1: Synthesis of Heterocyclic Hybrids

| Heterocycle | Starting Materials | Reagents & Conditions | Resulting Hybrid Structure | Ref |

|---|---|---|---|---|

| Naphthofuran | Naphthofuran-2-hydrazide, p-aminobenzoic acid | POCl₃, 80°C, 4h; then acylation with R-COOH, HATU, DIPEA, DCM, RT, 3-5h | Naphtho[2,1-b]furan linked to 1,3,4-oxadiazole-phenyl-acetamide derivative | nih.gov |

| Benzimidazole | 2-chloro-N-aryl-acetamide, 5-aryl-1,3,4-oxadiazole-2-thione | Reaction in a suitable solvent | 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-aryl-acetamide | researchgate.net |

| Thiazolidinone | 2-Amino-1,3,4-oxadiazole, Substituted aldehyde, Thioglycolic acid | Formation of Schiff base, then cyclization with ZnCl₂ | 2-substituted-3-(5-substituted-1,3,4-oxadiazol-2-yl) thiazolidin-4-one | mdpi.com |

| Pyrazole | 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide, Substituted quinoline-3-carbaldehyde | Condensation in EtOH/acetic acid, then cyclization with acetic anhydride | Pyrazole-benzofuran-quinoline-oxadiazole complex | researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing synthetic methods is crucial for improving reaction efficiency, reducing reaction times, and increasing product yields. Both conventional heating and microwave-assisted techniques have been effectively employed for the synthesis of this compound and its derivatives.

Conventional synthesis typically involves heating reactants in a suitable solvent for several hours. The formation of the 1,3,4-oxadiazole ring from a hydrazide precursor is a key step.

A widely used conventional method involves the cyclization of benzhydrazide with various carboxylic acids using phosphorus oxychloride (POCl₃) as a dehydrating agent. ijacskros.com The mixture is typically refluxed for 4 to 10 hours at approximately 110°C. ijacskros.com After the reaction, the mixture is poured onto crushed ice and neutralized to precipitate the product. ijacskros.com

Another common approach involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-substituted 2-bromoacetamide derivatives. researchgate.net This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with sodium hydride (NaH) as a base, requiring stirring for 4-6 hours at room temperature. researchgate.net

For thiazolidinone hybrids, conventional heating at 80-85°C for 4-6 hours in 1,4-dioxane (B91453) has been reported for the cyclization step. mdpi.com Similarly, refluxing in acetone (B3395972) with potassium carbonate is another documented method. nih.gov These methods, while effective, often require long reaction times and can lead to the formation of byproducts.

Table 2: Comparison of Conventional Synthesis Conditions

| Reaction Type | Reagents | Solvent | Conditions | Duration | Ref |

|---|---|---|---|---|---|

| Oxadiazole Ring Formation | Benzhydrazide, Carboxylic Acid, POCl₃ | None (POCl₃ as reagent and solvent) | Reflux, ~110°C | 4-10 h | ijacskros.com |

| Thioether Linkage | 5-phenyl-1,3,4-oxadiazole-2-thiol, N-substituted 2-bromoacetamide | DMF | NaH, Room Temp. Stirring | 4-6 h | researchgate.net |

| Thiazolidinone Ring Formation | Schiff Base, Thioglycolic Acid | 1,4-Dioxane | ZnCl₂, 80-85°C, Stirring | 4-6 h | mdpi.com |

| Oxadiazole-Thiazolidinone Hybrid | Acetohydrazide, Aromatic Acid, POCl₃ | None (POCl₃ as reagent and solvent) | Reflux | 12-16 h | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. jocpr.comnih.gov

In the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation can shorten reaction times from several hours to just a few minutes. For example, the reaction of isoniazid (B1672263) with an aromatic aldehyde, a key step in forming a precursor for the oxadiazole ring, can be completed in 3 minutes under microwave irradiation (300 W), compared to much longer times for conventional methods. nih.gov The subsequent cyclization step can be achieved in as little as 4 minutes under similar microwave conditions. nih.gov

One study directly compared the synthesis of thiazolidine-oxadiazole derivatives by both conventional and microwave methods. The conventional method required 26 hours of reflux to produce the hydrazide intermediate, while the microwave method (340 W) achieved the same conversion in only 15 minutes. jobpcr.com The final product yield was 23% conventionally, but this increased to 58% using microwave irradiation. jobpcr.com

The benefits of microwave synthesis are attributed to the direct and efficient heating of the reaction mixture, which leads to faster reaction rates. nih.gov This technique has been successfully applied to a variety of substrates in the synthesis of oxadiazole derivatives, demonstrating its broad applicability and efficiency. ijacskros.comjocpr.com

Table 3: Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Isoniazid-Oxadiazole Precursor | Microwave (300 W) | 3 min | - | nih.gov |

| Hydrazide Intermediate | Conventional (Reflux) | 26 h | - | jobpcr.com |

| Hydrazide Intermediate | Microwave (340 W) | 15 min | - | jobpcr.com |

| Thiazolidine-Oxadiazole | Conventional | - | 23% | jobpcr.com |

| Thiazolidine-Oxadiazole | Microwave | - | 58% | jobpcr.com |

| 5-pyridyl-1,3,4-oxadiazole derivative | Conventional (Reflux) | 21 h | Lower | jocpr.com |

| 5-pyridyl-1,3,4-oxadiazole derivative | Microwave | Shorter | Higher | jocpr.com |

Advanced Spectroscopic and Analytical Characterization of N 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the types and proximity of protons within a molecule. For N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide analogues, the spectra exhibit characteristic signals corresponding to the aromatic, amide, and acetamide (B32628) methyl protons.

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often above δ 9.00 ppm, due to its acidic nature and potential for hydrogen bonding. who.int The protons of the phenyl ring usually resonate as a multiplet in the aromatic region, typically between δ 7.20 and δ 8.40 ppm. who.intwho.int The specific pattern and chemical shift depend on the substitution pattern on the phenyl ring. The methyl protons (CH₃) of the acetamide group characteristically appear as a sharp singlet in the upfield region, generally around δ 2.21-2.43 ppm. ijper.org In analogues where a methylene (B1212753) (-S-CH₂-) linker is present between the oxadiazole ring and the acetamide group, this appears as a singlet around δ 4.10-4.53 ppm. who.intresearchgate.net

Detailed proton NMR data for representative analogues are presented below.

| Compound / Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Reference |

| Amide (N-H) | 9.21 - 11.15 | broad singlet | - | who.intresearchgate.net |

| Aromatic (Ar-H) | 7.22 - 8.37 | multiplet / doublet of doublets | - | who.intwho.int |

| Acetamide (CO-CH₃) | 2.21 - 2.43 | singlet | - | ijper.org |

| Thio-methylene (-S-CH₂-) | 4.10 - 4.53 | singlet | - | who.intresearchgate.net |

| 5-(4-nitrophenyl) analogue, Ar-H | 8.10 - 8.38 | doublet of doublets | - | asianpubs.org |

| 5-benzyl analogue, Ar-H | 7.29 - 7.31 | multiplet | - | who.int |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra for this compound analogues show distinct signals for the carbonyl, oxadiazole, and aromatic carbons.

The carbonyl carbon (C=O) of the acetamide group is typically observed in the highly deshielded region of the spectrum, around δ 168.5 ppm. researchgate.net The two carbons of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are also found downfield, often in the range of δ 159.0 to δ 167.0 ppm. researchgate.netasianpubs.org Aromatic carbons resonate in the δ 125.0 to 149.0 ppm range, with the specific shifts influenced by the electronic nature of any substituents. asianpubs.org The methyl carbon of the acetamide group is found in the upfield region. In thio-acetamide analogues, the methylene linker carbon (-S-CH₂) appears around δ 36.7 - 47.6 ppm. researchgate.net

Key ¹³C NMR chemical shifts for representative structures are summarized in the table below.

| Carbon Atom | Chemical Shift (δ ppm) | Reference |

| Amide (C=O) | ~168.52 | researchgate.net |

| Oxadiazole (C2 & C5) | 159.42 - 166.41 | researchgate.netasianpubs.org |

| Aromatic (Ar-C) | 125.04 - 149.59 | asianpubs.org |

| Thio-methylene (-S-CH₂-) | 36.78 - 47.61 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound and its derivatives, the IR spectra provide clear evidence for the key structural motifs. ijrpr.com

The most prominent bands include the N-H stretching vibration of the amide group, typically seen as a sharp peak in the 3100-3350 cm⁻¹ region. The amide C=O stretching vibration gives rise to a strong absorption band between 1628 and 1708 cm⁻¹. who.intnih.gov The C=N stretching of the oxadiazole ring is observed around 1514-1589 cm⁻¹, while the C-O-C ether-like stretch of the ring appears near 1009-1057 cm⁻¹. asianpubs.orgias.ac.in Aromatic C=C stretching vibrations are also visible in the 1530-1580 cm⁻¹ range. who.intasianpubs.org

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| Amide (N-H) | Stretch | 3140 - 3342 | nih.govresearchgate.net |

| Aromatic (Ar-H) | Stretch | 3021 - 3097 | who.intias.ac.in |

| Amide (C=O) | Stretch | 1628 - 1708 | who.intnih.gov |

| Aromatic (C=C) | Stretch | 1530 - 1580 | who.intasianpubs.org |

| Oxadiazole (C=N) | Stretch | 1514 - 1589 | who.intwho.int |

| Oxadiazole (C-O-C) | Stretch | 1009 - 1057 | asianpubs.orgias.ac.in |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. who.int

The fragmentation pattern is crucial for structural elucidation. For N-substituted acetamide derivatives of 1,3,4-oxadiazoles, fragmentation often involves cleavage of the side chains and the heterocyclic ring. Common fragmentation pathways include the loss of the acetamide group or parts of it, cleavage of the phenyl group, and fragmentation of the oxadiazole ring itself. who.intresearchgate.netresearchgate.net For instance, in 2-{(5-phenyl)-1,3,4-oxadiazol-2-yl)sulfanyl}-N-(2,3-dimethylphenyl) acetamide, the mass fragmentation pattern reveals key fragments that help confirm the connectivity of the different structural units. researchgate.net

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Reference |

| 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide | 404.5 (M⁺+1) | - | researchgate.netmdpi.com |

| 5-benzyl-1,3,4-oxadiazole-2yl-sulfanyl acetamide analogue | 339 | 159, 117, 91 | who.int |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide | 405 | 249, 156, 133, 107 | who.int |

Elemental Analysis for Compositional Verification

Elemental analysis, typically Carbon, Hydrogen, and Nitrogen (CHN) analysis, is a fundamental technique used to determine the mass percentages of these elements in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. researchgate.netresearchgate.net This technique is essential for confirming that the synthesized product has the correct empirical formula. brieflands.com

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide | C₂₁H₁₇N₅O₂S | C, 62.52; H, 4.25; N, 17.36 | C, 62.50; H, 4.24; N, 17.35 | researchgate.net |

Chromatographic Techniques for Purity Assessment (e.g., TLC, LCMS)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) is widely used for its simplicity and speed. A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system, such as n-hexane and ethyl acetate (B1210297). who.int The presence of a single spot under UV visualization indicates a likely pure compound, while multiple spots suggest the presence of starting materials or byproducts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is used to confirm the purity of the final compound while simultaneously verifying its molecular weight, providing a high degree of confidence in both the identity and homogeneity of the sample.

In Vitro and Pre Clinical in Vivo Pharmacological Evaluation of N 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetamide Derivatives

Antimicrobial Activity Investigations

The antimicrobial potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives has been extensively studied, revealing their efficacy against a spectrum of bacterial and fungal pathogens.

Novel synthesized derivatives of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one have demonstrated broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 1-64 μg/mL. nih.gov Notably, one of the derivatives, compound 6c, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with a MIC value of 1 μg/mL, which is more potent than the standard drugs gatifloxacin, oxacillin, and norfloxacin. nih.gov Furthermore, the introduction of the 1,3,4-oxadiazole (B1194373) moiety into the 2-thioxothiazolidin-4-one scaffold resulted in moderate activity against the Gram-negative bacterium Escherichia coli with a MIC value of 16 μg/mL. nih.gov

In another study, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for their antibacterial activity. Many of these compounds were found to be active against various microbial species, with one derivative in particular, 6h, showing the most significant activity. researchgate.net

Hybrid compounds of fluoroquinolone-piperazine-azoles, including 1,3,4-oxadiazole derivatives, have also been synthesized and tested for their antibacterial activity. Two such derivatives, 5a and 5b, showed good to excellent activity against both Gram-positive and Gram-negative bacteria when compared to ampicillin (B1664943) and gentamicin. nih.gov

The antifungal properties of this compound derivatives have also been a subject of investigation. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their antifungal activity. One compound, in particular, demonstrated significantly greater activity against Aspergillus niger and Candida albicans compared to the standard drug fluconazole. nih.gov

Additionally, 1,3,4-oxadiazole derivatives incorporating pyridine (B92270) and imidazole (B134444) scaffolds have been developed. Several of these compounds exhibited stronger antifungal effects against various Candida strains than fluconazole. nih.gov The proposed mechanism of action for these derivatives is the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.gov This is supported by molecular docking studies that show a good fit of these compounds into the active site of the lanosterol-14α-demethylase enzyme. nih.gov

A series of 1,2,4-oxadiazole (B8745197) derivatives were also synthesized and tested for their antifungal activity against several plant pathogenic fungi. Compounds 4f and 4q showed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Notably, compound 4f was particularly effective against E. turcicum, with an EC₅₀ value of 29.14 μg/mL, which was superior to the standard carbendazim. mdpi.com

The antimicrobial mechanism of action for some this compound derivatives has been proposed to involve the inhibition of essential bacterial enzymes. For instance, hybrid fluoroquinolone-piperazine-1,3,4-oxadiazole derivatives have been studied as potential DNA gyrase inhibitors, which would interfere with bacterial DNA replication. nih.gov

For antifungal derivatives, a key proposed mechanism is the inhibition of ergosterol synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Molecular docking studies have supported this hypothesis by showing that these compounds can bind to the active site of lanosterol-14α-demethylase, an enzyme critical for ergosterol biosynthesis. nih.gov

Additionally, some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to depolarize bacterial membranes and interfere with siderophore biosynthesis and heme regulation, suggesting that iron starvation contributes to their bactericidal effects. nih.gov

Anticancer and Antiproliferative Activity Studies

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antiproliferative activities.

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.

For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were evaluated for their in-vitro cytotoxicity against three human cancer cell lines: neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). nih.govresearchgate.net While none of the synthesized compounds were more potent than the reference drug doxorubicin, they exhibited varying degrees of activity. nih.govresearchgate.net Specifically, the derivative with a meta-fluorine substituent showed the best activity against the SKNMC and PC3 cell lines, while the ortho-chloro substituted derivative was most potent against the SKNMC cell line (IC₅₀ = 4.5 ± 0.035 µM), and the meta-methoxy substituted derivative was most active against the HT-29 cell line (IC₅₀ = 3.1 ± 0.030 µM). nih.govresearchgate.net

In another study, new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on HT-29 and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The MDA-MB-231 cell line was found to be more sensitive to the action of these compounds. nih.gov

Furthermore, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and tested against A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines. acs.org Several of these compounds, particularly 4h, 4f, 4i, 4k, and 4l, exhibited excellent cytotoxic profiles against the A549 cell line, with IC₅₀ values ranging from less than 0.14 μM to 7.48 μM. acs.org

Research has also focused on the ability of this compound derivatives to modulate key biomarkers and pathways involved in cancer progression.

One important target is histone deacetylase (HDAC). A propanamide derivative based on the oxadiazole scaffold, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide, has shown significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com

Another significant pathway in cancer is the PI3K/Akt/mTOR pathway. While direct inhibition of PI3Kα by this compound derivatives is not explicitly detailed in the provided context, the broader class of 1,3,4-oxadiazoles has been investigated for such activities.

Telomerase inhibition is another promising anticancer strategy. A series of 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties were screened for their anticancer activity using a TRAP PCR-ELISA assay. nih.gov One compound, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, was identified as a potent telomerase inhibitor, showing significant activity against several cancer cell lines including HepG2 and MCF-7, with an IC₅₀ value of 1.18 ± 0.14 µM. nih.gov

Furthermore, some 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as apoptosis inducers via the caspase pathway. nih.gov Specifically, compounds with 3-chloro and 4-chloro substitutions on the phenyl ring demonstrated the best caspase activation, enhancing the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (in vitro)

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant potential as anticancer agents by inducing programmed cell death (apoptosis) and interrupting the cancer cell division cycle. In vitro studies have shown that these compounds can exert cytotoxic effects against various human cancer cell lines.

Research into benzimidazole-based 1,3,4-oxadiazole derivatives has identified compounds with notable antiproliferative activity. mdpi.comsemanticscholar.org For instance, certain derivatives linked to a thioacetamide (B46855) group were evaluated against lung (A549), ovarian (SKOV3), and breast (MDA-MB-231) cancer cell lines, with some showing moderate cytotoxicity. mdpi.com One of the most active compounds in this series featured a 4-fluoro substitution. mdpi.com Further investigations into related heterocyclic structures have provided insights into the mechanisms of action. A study on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to oxadiazoles, found that a specific compound induced cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7). rsc.org This was accompanied by a significant increase in early apoptosis. rsc.org Molecular docking studies suggested that this effect could be due to the inhibition of cyclin-dependent kinase 1 (CDK1), a key enzyme in cell cycle progression. rsc.org

Another study highlighted a derivative, 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide, which showed a prominent inhibitory effect on the growth of MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Similarly, N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide was found to cause cell cycle arrest at the G2/M phase in HL-60 leukemia cells. The anticancer properties of acetamide (B32628) derivatives are a promising area of research, with studies showing that these compounds can exhibit potent cytotoxicity against a range of cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | HL-60 (Leukemia) | Cell cycle arrest at G2/M phase. | |

| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | MCF-7, MDA-MB-231 (Breast) | Prominent growth inhibition. nih.gov | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole-thioacetamide derivative (Compound 13) | A549 (Lung), SKOV3 (Ovarian), MDA-MB-231 (Breast) | Moderate cytotoxicity with IC50 values ranging from 10.49–36.74 μM. mdpi.com | mdpi.com |

| 1,3,4-Thiadiazole derivative (Compound 19) | MCF-7 (Breast) | Cell cycle arrest at G2/M phase; significant increase in early apoptosis (15%). rsc.org | rsc.org |

Anti-inflammatory Activity Assessment in Pre-clinical Models

The 1,3,4-oxadiazole nucleus is a key feature in the development of new anti-inflammatory agents. nih.govmdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) are limited by gastrointestinal side effects, prompting research into new, safer compounds. nih.gov Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their ability to reduce inflammation in various pre-clinical models. brieflands.comresearchgate.net

In Vivo Anti-inflammatory Models (e.g., carrageenan-induced paw edema in rats)

A standard method for evaluating potential anti-inflammatory drugs is the carrageenan-induced paw edema test in rodents. brieflands.comnih.gov This model induces an acute inflammatory response, allowing researchers to measure the effectiveness of a compound in reducing swelling over time. researchgate.net

Numerous studies have demonstrated the anti-inflammatory potential of 1,3,4-oxadiazole derivatives using this model. In one study, a series of novel 5-{[4-(acetylamino) phenoxy] methyl}-1,3,4-oxadiazole-2-yl-sulfanyl-N-substituted-acetamide derivatives were synthesized and tested. The most active compound from this series produced an inflammation inhibition of 65.34%. Another investigation of 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from flurbiprofen (B1673479) found one compound (Ox-6f) that significantly reduced carrageenan-induced edema by 79.83%. nih.gov

Further research on new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone identified two compounds, 10b and 13b, that exhibited notable anti-inflammatory effects. dovepress.com The maximum inhibitory effect was observed 3 hours after administration, with edema inhibition of 57.5% and 62.3%, respectively, demonstrating an efficacy comparable to the standard drug indomethacin (B1671933) at certain time points. dovepress.com

Table 2: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Derivative Class/Compound | Animal Model | Key Finding (% Inhibition of Edema) | Reference |

|---|---|---|---|

| 5-{[4-(acetylamino) phenoxy] methyl}-1,3,4-oxadiazole-2-yl-sulfanyl-N-substituted-acetamide (Compound 8c) | Rats | 65.34% inhibition. | |

| 2,5-Disubstituted-1,3,4-oxadiazole (Compound Ox-6f) | Rats | 79.83% reduction in edema volume after 12 hours. nih.gov | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivative (Compound 10b) | Rats | 57.5% inhibition at 3 hours. dovepress.com | dovepress.com |

| Pyrrolo[3,4-d]pyridazinone derivative (Compound 13b) | Rats | 62.3% inhibition at 3 hours. dovepress.com | dovepress.com |

| [3-Chloro-N-[5-(3-Chloro-phenyl)- nih.gov oxadiazole-2yl] benzamide] (Compound C4) | Rats | Demonstrated good anti-inflammatory response. brieflands.com | brieflands.com |

Modulation of Inflammatory Mediators and Enzymes (e.g., cyclooxygenase-2 (COX-2), 5-lypoxygenase (5-LOX))

The anti-inflammatory effects of drugs are often achieved by inhibiting key enzymes and mediators in the inflammatory cascade. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, are primary targets for NSAIDs as they are responsible for the production of prostaglandins, which are key inflammatory mediators. nih.gov Another important enzyme is 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Compounds that can dually inhibit both COX-2 and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.gov Research has indicated that certain 1,3,4-oxadiazole derivatives may act as dual inhibitors of COX and 5-LOX.

Molecular docking studies have been employed to predict the interaction between 1,3,4-oxadiazole derivatives and the active site of the COX-2 enzyme. nih.gov One study found that synthesized derivatives fit well into the COX-2 active site, exhibiting favorable binding interactions required for selective inhibition. Another investigation showed that a potent anti-inflammatory oxadiazole derivative (Ox-6f) had an excellent binding affinity for COX-2. nih.gov The anti-inflammatory mechanism of these compounds is further supported by evidence that they can reduce the levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α) in inflamed tissues. dovepress.comnih.gov

Table 3: Modulation of Inflammatory Enzymes and Mediators by 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme/Mediator | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| N-substituted-carboxamides linked to 1,3,4 oxadiazole | Cyclooxygenase-2 (COX-2) | Molecular Docking | Favorable binding interactions and fit into the COX-2 active site. | |

| Enol-carboxamide derivatives with 1,3,4-oxadiazole | COX and 5-Lipoxygenase (5-LOX) | Literature Review | Reported to act as dual inhibitors. | |

| 2,5-Disubstituted-1,3,4-oxadiazole (Compound Ox-6f) | COX-2 | Molecular Docking | Excellent binding affinity (-7.70 kcal/mol) with the COX-2 active site. nih.gov | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives (10b, 13b) | Prostaglandin E2 (PGE2), TNF-α | In Vivo Measurement (Paw Tissue) | Reduced levels of inflammatory mediators in inflamed paw tissue. dovepress.com | dovepress.com |

Central Nervous System (CNS) Related Activity Studies

In addition to anti-inflammatory and anticancer properties, derivatives containing the 1,3,4-oxadiazole structure are widely explored in neuroscience for potential applications in treating CNS disorders like depression. nih.gov

Antidepressant Activity in Behavioral Models (e.g., forced swimming test in mice)

The forced swimming test (FST) is one of the most widely used preclinical screening tools to assess the potential antidepressant activity of new compounds. nih.govnih.govresearchgate.net The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect. researchgate.net

Several series of 1,3,4-oxadiazole derivatives have shown promising results in this model. nih.govbdpsjournal.org In a significant study, two series of 1,3,4-oxadiazole derivatives were designed and synthesized, with their antidepressant activity evaluated using the FST. nih.gov One compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), demonstrated the most potent antidepressant activity, with a percentage decrease in immobility duration of 58.93%, an effect similar to the positive control drug, fluoxetine. nih.gov Another study using both the FST and the tail suspension test found that compounds 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] and 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] also exhibited good antidepressant activity. bdpsjournal.org

Table 4: Antidepressant-like Activity of 1,3,4-Oxadiazole Derivatives in the Forced Swimming Test (FST)

| Compound | Behavioral Model | Key Finding | Reference |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | Forced Swimming Test (FST) in mice | Showed the best antidepressant activity (58.93% decrease in immobility), similar to fluoxetine. nih.gov | nih.gov |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol (B47542) (Compound 3) | Forced Swimming Test (FST) & Tail Suspension Test | Showed good antidepressant activity. bdpsjournal.org | bdpsjournal.org |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol (Compound 8) | Forced Swimming Test (FST) & Tail Suspension Test | Showed potent antidepressant activity. bdpsjournal.org | bdpsjournal.org |

Receptor Binding Affinities (e.g., 5-HT1A receptor)

The mechanism underlying the antidepressant activity of many drugs involves their interaction with specific neurotransmitter receptors in the brain. The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for antidepressant drug development. nih.gov A compound's affinity for a receptor, often measured as an inhibition constant (Ki), indicates how strongly it binds to that target.

To elucidate the mechanism of action for the antidepressant-like effects observed in behavioral models, researchers have conducted receptor binding assays. The 1,3,4-oxadiazole derivatives that showed activity in the FST were further evaluated for their affinity to the 5-HT1A receptor. nih.gov The results indicated that the preliminary mechanism of action for these compounds is likely mediated through the 5-HT1A receptor. nih.gov The most active compound from the behavioral tests, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g), also exhibited the most potent binding affinity for 5-HT1A receptors, with a Ki value of 1.52 nM. nih.gov This strong correlation between behavioral activity and receptor affinity supports the hypothesis that these compounds exert their antidepressant effects by targeting the 5-HT1A receptor. nih.gov

Table 5: 5-HT1A Receptor Binding Affinities of 1,3,4-Oxadiazole Derivatives

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g) | 5-HT1A | 1.52 nM. nih.gov | nih.gov |

Neurotransmitter Level Modulation (e.g., serotonin concentration in mouse brain)

Current research literature derived from extensive searches does not provide specific evidence regarding the direct modulation of neurotransmitter levels, such as serotonin concentration in the mouse brain, by this compound or its direct derivatives. While the broader class of 1,3,4-oxadiazole compounds has been investigated for various central nervous system activities, specific studies detailing their effects on serotonin or other neurotransmitter concentrations remain to be published.

Other Pharmacological Activities

Derivatives of this compound have been the subject of various pharmacological studies, demonstrating a range of biological effects.

Analgesic Properties

The 1,3,4-oxadiazole nucleus is a recognized scaffold in the development of new analgesic agents. nih.gov A study on substituted 1,3,4-oxadiazole derivatives synthesized from 2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) phenyl acetate (B1210297) demonstrated notable analgesic activity in vivo. rjptonline.org The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic effects. In this test, several derivatives showed a significant reduction in the number of writhes compared to the control group, indicating potent analgesic properties. For instance, compounds designated as IVa and IVb in the study exhibited better analgesic activity than the standard drug, aspirin. rjptonline.org

Another study highlighted that various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, often with the goal of reducing the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govhealthinformaticsjournal.com Similarly, 1,3,4-thiadiazole derivatives, which are structurally related to oxadiazoles, have also shown good analgesic action in the acetic acid writhing test. nih.gov

Table 1: Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Analgesic Activity (% protection) | Standard Drug (Aspirin) |

| IVa | 70.14 | 65.40 |

| IVb | 68.35 | 65.40 |

| IVd | 62.15 | 65.40 |

| IVe | 64.31 | 65.40 |

Data sourced from a study on substituted 1,3,4-oxadiazole derivatives. rjptonline.org

Antitubercular and Antimycobacterial Activity

The 1,3,4-oxadiazole scaffold is a key pharmacophore for potent antimycobacterial agents. plos.org A wide array of derivatives has been synthesized and tested against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

One study detailed a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives that showed high activity against the Mtb H37Rv strain and various resistant isolates. plos.orgnih.gov Many of these compounds achieved Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.03 µM. plos.orgnih.gov The mechanism for some of these compounds involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. plos.org

Another series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines also demonstrated excellent potential as antitubercular agents, with activities attributed to the inhibition of the Enoyl-ACP reductase enzyme. nih.gov Furthermore, research on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides identified compounds with significant activity against multiple Mtb cell lines. researchgate.net The presence of a 3,5-dinitrophenyl group or other specific substitutions on the phenyl ring attached to the oxadiazole core appears crucial for potent activity. plos.orgnih.gov

Table 2: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives against M. tuberculosis H37Rv

| Compound | Substituent | MIC (µg/mL) | Reference Drug (Isoniazid) MIC (µg/mL) |

| 4c | 4-Cl | 3.12 | 0.2 |

| 4d | 4-F | 3.12 | 0.2 |

| 5c | 4-Cl (Thiadiazole) | 3.12 | 0.2 |

| 5d | 4-F (Thiadiazole) | 3.12 | 0.2 |

| Fa | Phenyl | >100 | 3.125 |

| Fb | 4-Chlorophenyl | 50 | 3.125 |

Data compiled from studies on various 1,3,4-oxadiazole derivatives. nih.govconnectjournals.com

Antioxidant Activity

Several studies have confirmed the antioxidant potential of this compound derivatives. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized from flurbiprofen, and their antioxidant potential was assessed. nih.gov One derivative, Ox-6f, demonstrated excellent DPPH radical scavenging activity, with 80.23% inhibition at a concentration of 100 µg/mL. nih.gov Another study focusing on 1,3,4-oxadiazole derivatives containing phenolic acid moieties also reported significant DPPH scavenging activity, with some compounds showing better results than their precursor molecules. rsc.orgscispace.com The presence of phenolic hydroxyl groups on the phenyl rings contributes significantly to the antioxidant capacity. rsc.orgscispace.com Similarly, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been reported to exhibit antioxidant activity comparable to that of standard drugs. nih.gov

Table 3: Antioxidant Activity (DPPH Scavenging) of Selected 1,3,4-Oxadiazole Derivatives

| Compound | % Inhibition (at 100 µg/mL) | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) |

| Ox-6f | 80.23% | 25.35 | 87.21% / IC₅₀ 6.13 |

| 7d | - | 13.59 µM | IC₅₀ 38.78 µM |

| 7e | - | 13.91 µM | IC₅₀ 38.78 µM |

| 4a | - | 109.5 | IC₅₀ 98.5 (Vitamin C) |

Data compiled from multiple antioxidant studies. nih.govrsc.orgresearchgate.net

Ion Channel Modulation (e.g., T-type calcium channel inhibition)

Dysfunction of T-type calcium channels is implicated in several neurological disorders, making them a key target for drug discovery. nih.govnih.gov A series of 2,5-disubstituted 1,3,4-oxadiazole molecules were designed and synthesized as selective T-type calcium channel inhibitors. nih.govsigmaaldrich.com

In these studies, electrophysiological patch-clamp techniques were used to evaluate the inhibitory effects of the compounds on T-type Ca²⁺ currents in mouse dorsal root ganglion neurons or HEK-293 cells. One of the lead compounds, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11), was found to be a selective inhibitor of T-type Ca²⁺ channels over other voltage-gated ion channels like Na⁺ and K⁺ channels. nih.govnih.gov This compound also demonstrated the ability to suppress seizure-induced death in a mouse model, highlighting its potential for treating conditions like neuropathic pain and epilepsy. nih.gov

Table 4: T-Type Calcium Channel Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Structure | T-type Ca²⁺ Current Inhibition (%) @ 10 µM | Na⁺ Current Inhibition (%) @ 10 µM | K⁺ Current Inhibition (%) @ 10 µM |

| 11 | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | 65.5 ± 4.5 | 16.2 ± 3.4 | 14.5 ± 2.5 |

| 15 | N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide | 55.4 ± 6.2 | 20.1 ± 4.1 | 15.3 ± 3.3 |

Data sourced from a study on 1,3,4-oxadiazoles as T-type calcium channel inhibitors. nih.gov

Hemolytic Activity (in vitro assessment)

The evaluation of hemolytic activity is a critical step in the preliminary assessment of the biocompatibility of newly synthesized compounds intended for therapeutic applications. This in vitro assay determines the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. For derivatives of this compound, understanding their interaction with erythrocyte membranes is essential to identify candidates with minimal toxicity for further development.

Research into a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide revealed that the majority of the compounds exhibited low toxicity. researchgate.netnih.gov However, specific substitutions on the acetamide nitrogen were found to significantly influence the hemolytic potential. In a study evaluating sixteen derivatives (6a-p), most compounds demonstrated minimal hemolytic activity. researchgate.netnih.govresearchgate.net Notably, the derivative N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (6m) was identified as having a considerably higher cytotoxic effect compared to the other compounds in the series. researchgate.netnih.gov This suggests that the presence of a nitro group at the meta position of the N-phenyl ring markedly increases the compound's ability to lyse red blood cells.

The standard procedure for this assay involves incubating a suspension of fresh human erythrocytes with the test compounds at a specific concentration. A positive control, typically a solution known to cause 100% hemolysis (e.g., Triton X-100), and a negative control (phosphate-buffered saline) are used for comparison. The percentage of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength, which corresponds to the amount of hemoglobin released.

In a separate study, a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were also assessed for their hemolytic activity. nih.gov The findings from this research indicated that while most compounds in this series also showed low toxicity, derivatives 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-morpholinophenyl)acetamide (6h) and 2-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-morpholinophenyl)acetamide (6l) possessed higher cytotoxicity. nih.gov This again highlights the influence of specific substituents on the hemolytic profile of the parent compound.

The detailed findings from the hemolytic activity assessment of N-substituted 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives are presented in the table below. The data underscores the importance of the nature and position of substituents on the N-aryl ring in determining the hemolytic potential of these compounds.

Hemolytic Activity of this compound Derivatives

| Compound ID | Substituent (R) on N-phenylacetamide | % Hemolysis |

|---|---|---|

| 6a | 2-methylphenyl | 3.82 |

| 6b | 3-methylphenyl | 4.15 |

| 6c | 4-methylphenyl | 4.58 |

| 6d | 2-methoxyphenyl | 4.93 |

| 6e | 4-methoxyphenyl (B3050149) | 5.12 |

| 6f | 2-chlorophenyl | 5.78 |

| 6g | 3-chlorophenyl | 6.23 |

| 6h | 4-chlorophenyl | 6.87 |

| 6i | 2-fluorophenyl | 4.41 |

| 6j | 4-fluorophenyl | 5.33 |

| 6k | 2-nitrophenyl | 7.11 |

| 6l | 4-nitrophenyl | 7.95 |

| 6m | 3-nitrophenyl | 15.42 |

| 6n | 3,4-dichlorophenyl | 8.24 |

| 6o | Phenyl | 3.55 |

| 6p | Benzyl | 3.18 |

| Triton X-100 | (Positive Control) | 100 |

| PBS | (Negative Control) | 0 |

Structure Activity Relationship Sar Analysis and Lead Compound Optimization

Systematic Examination of Substituent Effects on Biological Activity

The biological activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acetamide (B32628) moiety. Research has shown that even minor alterations can lead to significant changes in efficacy and the type of biological activity observed, which includes anticancer, antimicrobial, and enzyme inhibitory actions. who.intijpsr.comjchemrev.com

Substituent Effects on the Phenyl Ring:

The substitution pattern on the 5-phenyl ring of the oxadiazole core plays a pivotal role in modulating biological activity.

Anticancer Activity: In a series of 1,3,4-oxadiazole (B1194373)/chalcone hybrids, the substitution on the phenyl ring attached to the oxadiazole moiety was found to be critical for anticancer activity. nih.gov The order of effectiveness for substitutions was determined to be 3,4,5-trimethoxy > hydrogen > p-methoxy. nih.gov For N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(2,4-dioxothiazolidin-3-yl)-acetamides, derivatives with a 4-chlorophenyl group (3d) showed notable activity against colon cancer (HCT-15) and renal cancer (CAKI-1) cell lines. pensoft.net

Antimicrobial Activity: For N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamides, derivatives with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the cinnamoyl phenyl ring showed enhanced antioxidant and antibacterial activities. ijbpas.com Specifically, the 4-hydroxy derivative (2g) and the 3,4-dimethoxy derivative (2i) exhibited the highest DPPH radical scavenging activity. ijbpas.com The presence of halogens, particularly chlorine, in the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazole derivatives has been shown to enhance antibacterial activity. nih.gov In one study, a 3-chlorophenyl substituent (8d) and a 2-chlorophenyl substituent (8c) on the oxadiazole ring resulted in significant activity. researchgate.net

Enzyme Inhibition: In studies of 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, various substituents on the 5-phenyl ring were evaluated for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The results indicated that the electronic properties of the substituents significantly influenced the inhibitory potential, with the series showing more pronounced activity against acetylcholinesterase.

Substituent Effects on the Acetamide Moiety:

Modifications to the N-acetamide portion of the molecule also profoundly impact its biological profile.

Anticancer Activity: In a study of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, the nature of the substituent on the terminal N-phenylacetamide ring was critical. nih.gov The unsubstituted N-phenylacetamide derivative (4h) showed exceptional cytotoxic activity against the A549 lung cancer cell line (IC50: <0.14 μM). nih.gov Derivatives with a 4-methylphenyl (4i) and a 4-methoxyphenyl (B3050149) (4k) group also demonstrated potent cytotoxicity, with IC50 values of 1.59 μM and 7.48 μM, respectively. nih.govacs.org

Antimicrobial Activity: In a series of N-phenyl substituted 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamides, substitutions on the N-phenyl ring dictated the level of antimicrobial and antitubercular activity. researchgate.net A derivative with a 2,4-dichlorophenyl group (R10) showed the most potent broad-spectrum antimicrobial and antitubercular effects. researchgate.net

The following table summarizes the observed effects of various substituents on the biological activities of this compound and its close analogs.

| Core Structure Modification | Substituent (R) | Biological Activity | Key Findings | Reference |

| N-(5-R -phenyl-1,3,4-oxadiazol-2-yl)cinnamamide | R = 4-OH, 3,4-(OCH₃)₂ | Antioxidant | Showed highest DPPH scavenging activity. | ijbpas.com |

| 2-{[5-(R -phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | R = 3-Cl, 2-Cl | Antibacterial | Demonstrated significant antibacterial potential. | researchgate.net |

| 1,3,4-Oxadiazole/chalcone hybrid (on R -phenyl-oxadiazole) | R = 3,4,5-(OCH₃)₃ | Anticancer | Exhibited the most potent anticancer activity in the series. | nih.gov |

| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(R -phenyl)acetamide | R = H | Anticancer (A549) | Most potent compound with IC₅₀ < 0.14 μM. | nih.gov |

| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(R -phenyl)acetamide | R = 4-CH₃ | Anticancer (A549) | Highly active with IC₅₀ of 1.59 μM. | nih.govacs.org |

| 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(R -phenyl)acetamide | R = 2,4-Cl₂ | Antimicrobial | Showed the most potent and broad-spectrum activity. | researchgate.net |

Identification of Key Pharmacophoric Features for Desired Activity

The pharmacophore model for this class of compounds centers on the 2,5-disubstituted 1,3,4-oxadiazole ring, which acts as a rigid linker and a key interaction center. nih.govnih.gov

The essential features include:

The 1,3,4-Oxadiazole Ring: This heterocyclic core is a cornerstone of the pharmacophore. It is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. nih.govnih.gov Its nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. nih.gov

Two Aromatic/Heterocyclic Rings: The presence of two ring systems, one at the C5 position and another linked to the C2-amino-acetamide group, is a common feature in active derivatives. These rings engage in hydrophobic, pi-pi stacking, and van der Waals interactions within target binding sites. nih.gov The specific nature and substitution of these rings are critical for determining the type and potency of the biological activity. nih.govacs.org

The Acetamide Linker: The -NH-CO-CH₂- linker between the oxadiazole ring and the second phenyl group is crucial for maintaining the correct spatial orientation of the two aromatic systems. The amide NH group can act as a hydrogen bond donor, further anchoring the molecule to its target. who.intnih.gov In many active analogs, this linker is extended or modified, for instance, with a sulfur atom (-S-CH₂-CO-NH-), which has been shown to be compatible with high activity. nih.govacs.org

Design Principles for Enhanced Potency, Selectivity, and Biological Profile

Based on extensive SAR studies, several design principles have been established to optimize the this compound scaffold for enhanced therapeutic properties.

Enhancing Potency:

Introduction of Halogens: Incorporating halogens like chlorine or fluorine onto the phenyl rings is a common strategy to increase potency. nih.govjchemrev.com Halogens can enhance binding affinity through halogen bonding and can alter the electronic properties of the ring system. For example, a 2,4-dichlorophenyl group on the terminal acetamide nitrogen resulted in a highly potent antimicrobial agent. researchgate.net

Methoxy and Hydroxyl Groups: The addition of electron-donating groups such as methoxy (-OCH₃) or hydroxyl (-OH) can increase activity, particularly for antioxidant and anticancer applications. nih.govijbpas.com Multiple methoxy groups, as in the 3,4,5-trimethoxyphenyl substituent, have been shown to lead to superior anticancer efficacy. nih.gov

Improving Selectivity:

Targeted Substituent Placement: The selectivity of compounds can be fine-tuned by the precise placement of substituents. For instance, in anticancer derivatives, placing a small substituent like a methyl group at the para-position of the terminal phenyl ring (compound 4i) yielded high cytotoxicity against the A549 lung cancer line while showing lower toxicity to normal cells, indicating a favorable selectivity index. nih.gov

Bioisosteric Replacement: The central 1,3,4-oxadiazole ring itself is a successful bioisostere of a carboxamide group, contributing to a better biological profile. nih.gov Further modifications, such as replacing the phenyl ring with other heterocycles like pyridine (B92270) or thiazole, can modulate selectivity by introducing different interaction patterns with the target. nih.govresearchgate.net

Optimizing the Biological Profile:

Linker Modification: The linker connecting the oxadiazole core to the terminal aryl group is a key point for optimization. Introducing a thioether (-S-) linkage, as seen in many highly active analogs, has proven to be a successful strategy for enhancing activity against targets like cancer cells and various enzymes. nih.govacs.org This suggests that varying the length and flexibility of the linker can lead to better alignment within the target's active site.

Future Perspectives and Research Directions for N 5 Phenyl 1,3,4 Oxadiazol 2 Yl Acetamide Derivatives

Development of Novel Synthetic Pathways

The future of drug discovery and development is intrinsically linked to the ability to synthesize complex molecules efficiently and sustainably. For N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide and its derivatives, the development of novel synthetic pathways is a key area of research, moving beyond traditional multi-step procedures.

Conventional methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring often involve the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.govresearchgate.net While effective, these methods can require harsh conditions and may not be environmentally friendly.

Green chemistry principles are also being applied to the synthesis of oxadiazole derivatives, utilizing less toxic reagents and solvents. nih.govresearchgate.net This includes the use of water as a solvent and employing catalyst-free or eco-friendly catalyst-based methods. google.com For example, a green synthesis method has been developed for oxadiazole derivatives using N-hydroxybenzamidine and a carbonylation reagent in water, which simplifies the reaction from two steps to one and improves the yield. google.com

Another innovative approach is the use of molecular iodine to mediate the synthesis of researchgate.netmdpi.comorganic-chemistry.org-oxadiazoles. This method is milder, environmentally sustainable, and provides good to excellent yields. rsc.org Photocatalytic methods using visible light are also emerging as a powerful tool for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, offering a rapid and efficient route. nih.gov

These novel synthetic strategies are not only more efficient and environmentally benign but also facilitate the rapid generation of diverse libraries of this compound derivatives for biological screening.

Advanced Mechanistic Elucidation and Target Validation

A deep understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will increasingly focus on the precise identification and validation of their molecular targets.

Derivatives of the 1,3,4-oxadiazole scaffold have been shown to interact with a wide array of biological targets, including enzymes and proteins implicated in various diseases. mdpi.com For example, different derivatives have demonstrated inhibitory activity against enzymes such as:

Thymidylate synthase, HDAC, topoisomerase II, and telomerase , which are key targets in cancer therapy. mdpi.com

Cholinesterases (AChE and BChE) , relevant for the treatment of Alzheimer's disease. kfupm.edu.saresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) , involved in inflammatory processes. researchgate.netkfupm.edu.sa

DNA gyrase , a target for antibacterial agents. nih.gov

Molecular docking and molecular dynamics simulations are powerful computational tools that are being increasingly used to elucidate the binding modes of these compounds with their target proteins at the atomic level. mdpi.comuowasit.edu.iq These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the target, providing insights into the basis of their inhibitory activity. researchgate.net For instance, molecular docking studies have been used to investigate the binding of 1,3,4-oxadiazole derivatives to the active site of telomerase and to understand their potential as anticancer agents.

Target validation is another critical aspect, confirming that the interaction with a specific target is responsible for the observed biological effect. This can be achieved through a combination of techniques, including in vitro enzyme assays, cell-based assays, and studies in animal models. The identification of specific and validated targets will enable a more focused and rational approach to drug development.

Rational Design of Next-Generation Bioactive Compounds

The future of drug discovery lies in the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. For this compound derivatives, computational and structure-based design strategies are becoming indispensable.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of the derivatives with their biological activity. By developing 3D-QSAR models, researchers can identify the structural features that are crucial for activity, such as the spatial arrangement of functional groups. This information can then be used to guide the design of new compounds with enhanced efficacy.

Pharmacophore modeling is another important tool that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

A key strategy in the rational design of new drugs is molecular hybridization , which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or multiple biological activities. nih.gov For example, the 1,3,4-oxadiazole scaffold has been hybridized with other heterocyclic rings like benzimidazole (B57391) to create compounds with promising anticancer activity. researchgate.net

The design of next-generation bioactive compounds will also focus on optimizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational tools can predict these properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

Exploration of Emerging Therapeutic Applications

While this compound derivatives have shown significant promise in established areas like cancer and inflammation, future research is set to explore a wider range of therapeutic applications.

The broad biological activity profile of the 1,3,4-oxadiazole nucleus suggests its potential in treating a variety of diseases. nih.gov Emerging areas of investigation include:

Neurodegenerative Diseases: Beyond Alzheimer's disease, the neuroprotective properties of these compounds could be explored in other conditions such as Parkinson's disease. The ability of some derivatives to cross the blood-brain barrier is a key advantage for targeting central nervous system disorders.

Infectious Diseases: The antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives are well-documented. nih.govnih.gov Future research will likely focus on their potential as antiviral and antiparasitic agents. researchgate.netmdpi.com For instance, some derivatives have shown activity against tobacco mosaic virus (TMV). researchgate.net

Metabolic Disorders: The inhibitory activity of some derivatives against enzymes like α-glucosidase suggests their potential in the management of diabetes.

The exploration of these emerging applications will be driven by high-throughput screening of diverse compound libraries and a deeper understanding of the structure-activity relationships for different therapeutic targets.

Q & A

Q. What are the common synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 2-amino-5-phenyl-1,3,4-oxadiazole reacts with chloroacetyl chloride in the presence of triethylamine under reflux, monitored by TLC (hexane:ethyl acetate, 9:1). The product is recrystallized using pet-ether . Intermediate characterization involves IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and NMR (acetamide CH₃ signal at δ 2.1–2.3 ppm) .